molecular formula C10H9N5 B13640568 4-((4-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile

4-((4-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile

Cat. No.: B13640568
M. Wt: 199.21 g/mol
InChI Key: HGEPOWWVNRHLJH-UHFFFAOYSA-N
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Description

4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile is a chemical compound that features a pyrazole ring substituted with an amino group and a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile typically involves the reaction of 4-aminopyrazole with picolinonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by nucleophilic substitution with picolinonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions . This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile is unique due to the presence of both the amino-pyrazole and picolinonitrile groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

4-[(4-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile

InChI

InChI=1S/C10H9N5/c11-4-10-3-8(1-2-13-10)6-15-7-9(12)5-14-15/h1-3,5,7H,6,12H2

InChI Key

HGEPOWWVNRHLJH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN2C=C(C=N2)N)C#N

Origin of Product

United States

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